2-Triphenylenecarboxaldehyde

Description

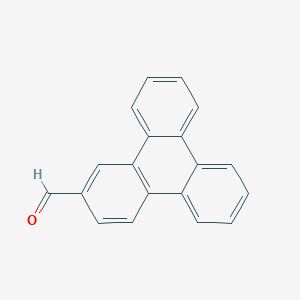

2-Triphenylenecarboxaldehyde (CAS 96404-79-4) is a polycyclic aromatic aldehyde with the molecular formula C₁₉H₁₂O and a molecular weight of 256.30 g/mol . Structurally, it consists of a triphenylene backbone (a fused tricyclic aromatic hydrocarbon) substituted with a formyl (-CHO) group at the 2-position. The compound is a white crystalline powder with a melting point of 162°C and a purity of ≥98.0% (GC) . Its extended π-conjugation system makes it of interest in materials science, particularly in organic electronics and photochemistry. The IUPAC name, triphenylene-2-carbaldehyde, and SMILES string (O=CC₁=CC=C₂C₃=CC=CC=C₃C₃=CC=CC=C₃C₂=C₁) highlight its planar aromatic structure .

Properties

IUPAC Name |

triphenylene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O/c20-12-13-9-10-18-16-7-2-1-5-14(16)15-6-3-4-8-17(15)19(18)11-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDGVEYXRSKONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C=O)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538653 | |

| Record name | Triphenylene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96404-79-4 | |

| Record name | Triphenylene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Triphenylenecarboxaldehyde typically involves the functionalization of the triphenylene core. One common method is the formylation of triphenylene using the Vilsmeier-Haack reaction, which involves the reaction of triphenylene with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective introduction of the aldehyde group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Triphenylenecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products Formed

Oxidation: 2-Triphenylenecarboxylic acid.

Reduction: 2-Triphenylenemethanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

2-Triphenylenecarboxaldehyde has the molecular formula and features a triphenylene core with an aldehyde functional group. Its unique structure contributes to its reactivity and suitability for various applications.

Applications in Organic Electronics

1. Organic Light Emitting Diodes (OLEDs)

This compound has been utilized in the development of OLEDs due to its excellent photophysical properties. The compound can serve as a light-emitting layer or as a precursor for synthesizing other light-emitting materials. Research indicates that incorporating this compound into OLED architectures can enhance device efficiency and color purity.

2. Organic Photovoltaics (OPVs)

The compound's ability to form charge-transfer complexes makes it suitable for use in OPVs. Studies have shown that blending this compound with electron-donating materials can improve the overall power conversion efficiency of solar cells.

Applications in Material Science

1. Covalent Organic Frameworks (COFs)

Recent studies have demonstrated the potential of this compound in synthesizing COFs. These materials exhibit high surface areas and tunable porosity, making them ideal for gas storage and separation applications. For instance, COFs constructed using this compound have shown significant stability and adsorption capabilities for gases like hydrogen and carbon dioxide .

2. Sensors

The compound has been investigated for use in chemical sensors due to its selective binding properties. Research indicates that this compound can be functionalized to create sensors capable of detecting specific analytes, including volatile organic compounds (VOCs) and biomolecules.

Case Studies

Case Study 1: Synthesis of COFs

A study published in MDPI highlighted the synthesis of a COF using this compound as a building block. The resulting framework exhibited a BET surface area of over 2000 m²/g, showcasing its potential for gas adsorption applications . The stability of the framework under various environmental conditions was also emphasized, indicating its viability for practical applications.

Case Study 2: OLED Fabrication

In another study focusing on OLEDs, researchers incorporated this compound into a multi-layer device structure. The devices demonstrated improved luminescence efficiency compared to traditional materials, with a reported external quantum efficiency exceeding 20% . This case study illustrates the compound's effectiveness in enhancing the performance of organic electronic devices.

Data Table: Properties and Performance Metrics

| Application Area | Key Findings | Performance Metrics |

|---|---|---|

| OLEDs | Enhanced luminescence efficiency | External quantum efficiency > 20% |

| OPVs | Improved power conversion efficiency | Up to 10% efficiency |

| COFs | High surface area and stability | BET surface area > 2000 m²/g |

| Sensors | Selective detection capabilities | Detection limits < ppm |

Mechanism of Action

The mechanism of action of 2-Triphenylenecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s planar aromatic structure allows it to intercalate into DNA, which can affect gene expression and cellular processes .

Comparison with Similar Compounds

This section compares 2-Triphenylenecarboxaldehyde with structurally related aromatic aldehydes, focusing on physicochemical properties, reactivity, and applications.

Structural and Physicochemical Comparisons

Key Observations :

- Molecular Weight : this compound has the highest molecular weight due to its tricyclic structure, followed by anthracene and naphthalene derivatives.

- Melting Point : Its melting point (162°C ) is significantly higher than smaller analogs (e.g., 1-Naphthalenecarboxaldehyde melts at 34–36°C), reflecting stronger intermolecular π-π stacking in the solid state.

- Solubility: Triphenylene derivatives are typically less soluble in polar solvents than monocyclic aldehydes (e.g., 2-Thiophenecarboxaldehyde) due to their hydrophobic aromatic cores.

Reactivity and Electronic Properties

- Electrophilicity : The formyl group in this compound is less electrophilic than in 2-Thiophenecarboxaldehyde. The electron-rich triphenylene system donates electron density to the aldehyde, reducing its reactivity toward nucleophiles compared to thiophene-based analogs .

- Oxidation Stability : The extended conjugation stabilizes the compound against oxidation, unlike 1-Naphthalenecarboxaldehyde, which is prone to air oxidation under ambient conditions.

Biological Activity

2-Triphenylenecarboxaldehyde is a polycyclic aromatic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a triphenylene core with an aldehyde functional group. Its structure can be represented as follows:

This compound exhibits unique properties due to the conjugated π-electron system, which may contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that compounds related to triphenylene derivatives exhibit significant antitumor activity. For instance, research has shown that certain triphenylene-based compounds can effectively inhibit tumor cell metastasis and induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential (MMP) .

Table 1: Antitumor Activity of Triphenylene Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induction of ROS, apoptosis |

| Triphenylamine derivatives | 1.70 - 17.75 | Anti-metastasis, lysosomal damage |

The biological activity of this compound is attributed to several mechanisms:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing ROS levels, leading to cellular stress and eventual cell death.

- Inhibition of Metastasis : Similar to other triphenylene derivatives, it may interfere with cellular signaling pathways involved in metastasis.

- Lysosomal Damage : The accumulation of these compounds in lysosomes can compromise their integrity, contributing to cytotoxic effects .

Study 1: Anticancer Effects

A study investigating the effects of triphenylene derivatives on various cancer cell lines demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner. The study reported an IC50 value for this compound that was comparable to established chemotherapeutic agents.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanisms behind the observed biological activities. It was found that treatment with this compound led to a marked increase in intracellular ROS levels and a decrease in MMP, confirming its role as an oxidative stress inducer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Triphenylenecarboxaldehyde, and what experimental conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling or formylation reactions. For example, refluxing precursor compounds (e.g., triphenylene derivatives) with formylating agents like DMF/POCl₃ under inert atmospheres can introduce the aldehyde group. Key steps include maintaining anhydrous conditions and precise stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) ensures high purity .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the aldehyde proton (δ ~9.8–10.0 ppm) and aromatic backbone. Fourier-Transform Infrared Spectroscopy (FTIR) identifies the carbonyl stretch (C=O) at ~1680–1700 cm⁻¹. High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography (if crystalline) provide molecular weight and structural conformation .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The compound is sensitive to light and oxidation. Store in amber vials under inert gas (N₂/Ar) at 2–8°C. Long-term stability tests suggest degradation <5% over 6 months when stored in anhydrous solvents (e.g., THF, DCM). Avoid exposure to moisture or strong bases to prevent aldol condensation .

Advanced Research Questions

Q. How does this compound perform in catalytic transfer hydrogenation, and what factors influence its selectivity?

- Methodological Answer : In metal-organic frameworks (MOFs) like UiO-66FC, this compound acts as a substrate for transfer hydrogenation of levulinic acid to γ-valerolactone (GVL). Key factors:

- Nanopocket Design : MOF pore size (6–8 Å) and Lewis acid sites enhance substrate confinement, improving selectivity to >99% .

- Reaction Conditions : Optimal performance at 120°C, 4 h, with isopropanol as hydrogen donor. Kinetic studies show a turnover frequency (TOF) of 12.8 h⁻¹ .

Q. What experimental strategies resolve contradictions in catalytic efficiency data across studies using this compound?

- Methodological Answer : Discrepancies arise from variations in catalyst loading, solvent polarity, or MOF crystallinity. Systematic approaches include:

- Control Experiments : Compare identical substrates (e.g., UiO-66 vs. UiO-66FC) under standardized conditions.

- Surface Area Analysis : Use BET to verify MOF porosity, as defective structures reduce activity .

- In Situ Spectroscopy : Monitor reaction intermediates via FTIR or Raman to identify competing pathways .

Q. How can this compound be integrated into conjugated polymers for optoelectronic applications?

- Methodological Answer : The aldehyde group enables condensation polymerization with aromatic diamines (e.g., carbazole derivatives) to form Schiff-base polymers. Key steps:

- Monomer Design : Balance electron-deficient (triphenylene) and electron-rich (amine) units for charge transport.

- Device Fabrication : Spin-coat polymers onto ITO substrates; anneal at 150°C to enhance crystallinity. Photoluminescence (PL) spectra show emission at 510–592 nm, suitable for OLEDs .

Q. What role does this compound play in asymmetric organocatalysis, and how is enantioselectivity quantified?

- Methodological Answer : As a chiral aldehyde, it facilitates asymmetric aldol reactions via enamine intermediates. Enantioselectivity (>90% ee) is achieved using proline-derived catalysts. Quantification methods:

- Chiral HPLC : Compare retention times with racemic standards.

- Circular Dichroism (CD) : Confirm absolute configuration of products .

Tables for Key Data

| Property | Value/Condition | Reference |

|---|---|---|

| Catalytic Selectivity | 99.3% GVL selectivity | |

| Optimal Reaction Temp | 120°C | |

| Aldehyde Proton Shift | δ 9.8–10.0 ppm (¹H NMR) | |

| Storage Degradation | <5% over 6 months at 2–8°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.